Methyl (2R,3R)-3-propyloxirane-2-carboxylate
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Overview
Description
Methyl (2R,3R)-3-propyloxirane-2-carboxylate is a chiral epoxide compound with significant importance in organic chemistry. It is characterized by its oxirane ring, which is a three-membered cyclic ether, and a carboxylate ester group. The compound’s chirality and functional groups make it a versatile intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2R,3R)-3-propyloxirane-2-carboxylate typically involves the epoxidation of alkenes. One common method is the reaction of an alkene with a peroxycarboxylic acid, such as meta-chloroperoxybenzoic acid (MCPBA), in a nonaqueous solvent like chloroform or acetone . This reaction proceeds through a concerted mechanism, forming the oxirane ring with high stereoselectivity.
Industrial Production Methods
Industrial production of epoxides, including this compound, often employs catalytic oxidation of alkenes. Catalysts such as silver or titanium silicalite are used to facilitate the reaction, which can be carried out under controlled temperature and pressure conditions to optimize yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
Methyl (2R,3R)-3-propyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the ester group can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different functionalized products.
Common Reagents and Conditions
Oxidation: Reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Nucleophiles such as amines or thiols can react with the oxirane ring under mild conditions.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl (2R,3R)-3-propyloxirane-2-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound’s chiral nature makes it useful in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is used in the development of drugs and therapeutic agents, particularly those requiring specific stereochemistry.
Industry: The compound is employed in the production of polymers, resins, and other materials with specialized properties
Mechanism of Action
The mechanism of action of Methyl (2R,3R)-3-propyloxirane-2-carboxylate involves its interaction with various molecular targets. The oxirane ring can undergo nucleophilic attack, leading to ring-opening reactions that form new bonds and functional groups. These reactions are crucial in modifying the compound’s properties and enabling its use in different applications .
Comparison with Similar Compounds
Similar Compounds
Methyl (2S,3S)-3-propyloxirane-2-carboxylate: The enantiomer of the compound, differing in the spatial arrangement of atoms.
Ethyl (2R,3R)-3-propyloxirane-2-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl (2R,3R)-3-butyl-oxirane-2-carboxylate: Similar structure but with a butyl group instead of a propyl group.
Uniqueness
Methyl (2R,3R)-3-propyloxirane-2-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and selectivity in chemical reactions. Its chiral nature makes it particularly valuable in synthesizing enantiomerically pure compounds, which are essential in pharmaceuticals and other applications .
Properties
IUPAC Name |
methyl (2R,3R)-3-propyloxirane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-3-4-5-6(10-5)7(8)9-2/h5-6H,3-4H2,1-2H3/t5-,6-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMVTOZOWGPQDC-PHDIDXHHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(O1)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1[C@@H](O1)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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